2,5-Bis-trifluoromethylthiobenzamide

Structural Isomerism Regiochemistry Medicinal Chemistry

Sourcing fluorinated thiobenzamides with precise regiochemistry is critical, as the 3,5-isomer offers different lipophilicity (XLogP 3.7 vs 3.2) and melting behavior (84-88°C vs ~115°C). This compound delivers the exact 2,5-substitution pattern required for SAR consistency. - **Distinct physicochemical profile:** XLogP 3.2, TPSA 58.1 Ų, melting point 84-88°C - **Thioamide functionality:** Enables sulfur-metal coordination distinct from benzamide analogs - **Commercial readiness:** 97% purity, available for immediate R&D supply

Molecular Formula C9H5F6NS
Molecular Weight 273.20 g/mol
CAS No. 1186194-57-9
Cat. No. B3418043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis-trifluoromethylthiobenzamide
CAS1186194-57-9
Molecular FormulaC9H5F6NS
Molecular Weight273.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)C(=S)N)C(F)(F)F
InChIInChI=1S/C9H5F6NS/c10-8(11,12)4-1-2-6(9(13,14)15)5(3-4)7(16)17/h1-3H,(H2,16,17)
InChIKeyRUDIKJLKHXLNKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis-trifluoromethylthiobenzamide Overview


2,5-Bis-trifluoromethylthiobenzamide (CAS 1186194-57-9) is a fluorinated thiobenzamide derivative with molecular formula C₉H₅F₆NS and molecular weight 273.20 g/mol [1]. It is characterized by a central benzene ring substituted with trifluoromethyl (-CF₃) groups at the 2- and 5-positions and a thiobenzamide (-C(=S)NH₂) group [1]. The compound is commercially available at 97% purity and has a reported melting point range of 84–88 °C . Its computed XLogP3-AA value of 3.2 indicates significant lipophilicity, a property imparted by the dual -CF₃ substituents [1].

Scaffold2,5-bis(trifluoromethyl) thiobenzamide regiochemistry
WorkflowThioamide chemistry; regioselective building block synthesis
Use contextFluorinated motif for medicinal chemistry, metal coordination or materials

Why Generic Substitution Fails


Thiobenzamide derivatives are not interchangeable scaffolds; their physicochemical properties, reactivity, and potential biological interactions are exquisitely sensitive to both the pattern of fluorination and the precise position of substituents [1]. Within the class of bis(trifluoromethyl)thiobenzamides, the 2,5-substitution pattern creates a distinct electronic and steric environment compared to the 3,5-isomer, as reflected in their differing melting points and computed lipophilicities . Furthermore, the thioamide (-C(=S)NH₂) functional group confers different hydrogen-bonding capacity and metal-coordination behavior compared to its oxo-analog benzamide [1]. Consequently, substituting this compound with a regioisomer or a benzamide counterpart without empirical validation risks altering reaction outcomes, physicochemical profiles, and structure-activity relationships.

Target: 2,5-isomerSubstitute: 3,5-isomer

Melting point and lipophilicity differences may shift physicochemical profiles; direct substitution risks altering reaction outcomes and handling properties.

Target: thiobenzamideSubstitute: benzamide analog

Sulfur substitution increases H-bond acceptors and alters metal-coordination behavior; structure-activity relationships may not transfer without validation.

Differentiation vs In-Class Analogs


Substitution Pattern: 2,5 vs 3,5 Isomers

2,5-Bis-trifluoromethylthiobenzamide differs from its regioisomer 3,5-bis(trifluoromethyl)thiobenzamide (CAS 317319-15-6) in the positioning of its two -CF₃ substituents. This positional variation leads to measurable differences in bulk physical properties, specifically melting point . The 2,5-isomer exhibits a lower melting point range of 84–88 °C, while the 3,5-isomer melts at 113–115 °C .

Melting Point
Data to verify
84–88 °C vs 113–115 °C
Regioisomeric substitution alters crystal packing and handling.
Commercially reported; empirical validation needed.
Structural Isomerism Regiochemistry Medicinal Chemistry

Thioamide vs Benzamide Core

The substitution of the carbonyl oxygen with sulfur to form a thiobenzamide (-C(=S)NH₂) fundamentally alters the compound's electronic character and potential for intermolecular interactions compared to its direct benzamide analog, 2,5-bis(trifluoromethyl)benzamide (CAS 53130-46-4) [1]. This is reflected in computed descriptors: the target compound possesses 7 hydrogen bond acceptors, whereas the benzamide analog has 6 [1][2].

H-Bond Acceptors
Reported
7 (thioamide) vs 6 (benzamide)
Sulfur substitution increases hydrogen-bonding capacity.
Computed descriptor (PubChem).
Thioamide Benzamide Isosterism Hydrogen Bonding

Lipophilicity: 2,5- vs 3,5-Isomer

The lipophilicity of a compound, a critical determinant of its biological membrane permeability and metabolic stability, is influenced by the exact arrangement of its substituents. The 2,5-substitution pattern of the target compound results in a lower computed XLogP3-AA value compared to its 3,5-isomer [1]. Specifically, 2,5-Bis-trifluoromethylthiobenzamide has an XLogP3-AA of 3.2 [1], whereas the 3,5-isomer exhibits a higher computed XLogP of 3.7 [2].

XLogP3-AA
Reported
3.2 (2,5) vs 3.7 (3,5)
Lower lipophilicity may alter membrane permeability profile.
Computed; empirical distribution may differ.
Lipophilicity XLogP ADME Physicochemical Properties

TPSA and Hydrogen Bonding Profile

The topological polar surface area (TPSA) of a compound is a key predictor of its ability to cross biological membranes, particularly the blood-brain barrier. The target compound has a computed TPSA of 58.1 Ų [1]. This value is identical to that of its 3,5-isomer but is distinct from the TPSA of its benzamide analog (45.2 Ų) [1][2].

TPSA
Class-level inference
58.1 Ų vs 45.2 Ų
Higher polar surface area reduces passive permeability context.
Computed; may influence BBB penetration potential.
TPSA Polar Surface Area Membrane Permeability Drug Design

Application Scenarios


Medicinal Chemistry: Permeability & Metabolic Stability

The distinct physicochemical profile of 2,5-bis-trifluoromethylthiobenzamide, with an XLogP of 3.2 and a TPSA of 58.1 Ų [1], positions it as a useful starting point or reference compound for optimizing the lipophilic-hydrophilic balance of drug candidates. Compared to the 3,5-isomer (XLogP 3.7), the 2,5-isomer offers a lower logP value [2], which may be beneficial for targets requiring reduced membrane permeability or altered metabolic clearance. Its thioamide functionality provides a unique hydrogen-bonding pattern and potential for sulfur-specific interactions distinct from benzamide-based inhibitors [3].

Organic Synthesis: Regioselective Building Block

The 2,5-substitution pattern yields a compound with a melting point of 84–88 °C, which is 25–31 °C lower than the 3,5-isomer . This difference in solid-state properties can be exploited in synthetic sequences where lower-temperature handling or specific solubility characteristics are required. The compound serves as a well-defined intermediate for introducing a 2,5-bis(trifluoromethyl)phenyl thioamide motif into larger molecular architectures, including potential kinase inhibitors or other bioactive molecules [4].

Chemical Biology: Thioamide Probes for Metal Coordination

The thioamide group in 2,5-bis-trifluoromethylthiobenzamide provides a sulfur atom capable of coordinating transition metals and participating in hydrogen bonding . Its computed 7 hydrogen bond acceptors [1] offer a distinct interaction landscape compared to benzamide probes. This makes the compound a potential tool for studying metal-protein interactions, enzyme inhibition mechanisms involving sulfur coordination, or for developing fluorescent probes where the thioamide moiety can modulate photophysical properties.

Materials Science: Fluorinated Building Block

The presence of two trifluoromethyl groups imparts high thermal stability, chemical resistance, and lipophilicity to the molecule [1]. These properties are valuable for designing specialty polymers, liquid crystals, or hydrophobic coatings. The 2,5-regiochemistry ensures a specific spatial orientation of the -CF₃ groups, which can influence the self-assembly and bulk material properties of derived polymers. This differentiates it from the 3,5-isomer in applications where molecular geometry dictates macroscopic performance [5].

Application
Selection Property
Validation Focus
Medicinal chemistry permeability optimization
Regioisomeric lipophilicity profile
Membrane permeability and metabolic stability assays
Organic synthesis – regioselective building block
2,5-substitution handling and melting behavior
Reaction condition compatibility and purification
Chemical biology – thioamide probes
Sulfur coordination and hydrogen bonding capacity
Metal binding and enzyme inhibition assays
Materials science – fluorinated block
Thermal stability and CF₃ spatial orientation
Polymer self-assembly and hydrophobic coating tests
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